Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclohexyl group and a 4,4-difluoropiperidine moiety, which contribute to its unique chemical properties and biological activities. The compound is classified under the category of piperidine derivatives, which are known for their diverse pharmacological profiles.
The compound is synthesized through various chemical methods, primarily involving the modification of piperidine and quinazoline scaffolds. It falls under the broader classification of small molecule inhibitors, which are often utilized in drug discovery for their ability to modulate biological pathways.
The synthesis of Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone typically involves several key steps:
Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone has a complex molecular structure characterized by:
Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone can participate in various chemical reactions typical of ketones and amines:
The mechanism of action for Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone primarily involves its role as an inhibitor in specific biological pathways. It has been shown to interact with enzymes or receptors relevant to cancer biology:
Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations and for determining its bioavailability .
Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone has potential applications in various scientific fields:
Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone derivatives serve as pivotal ligands in proteolysis-targeting chimera (PROTAC) design due to their high binding affinity for epigenetic targets like G9a and GLP lysine methyltransferases. The bifunctional architecture integrates this methanone scaffold as the target-binding domain, linked to E3 ubiquitin ligase recruiters (e.g., von Hippel Lindau ligands) via optimized spacers. As demonstrated in the development of MS8709, a first-in-class G9a/GLP degrader, the methanone component was derived from the potent inhibitor UNC0642. This inhibitor exhibits sub-nanomolar IC50 values against G9a/GLP and >300-fold selectivity over unrelated kinases and receptors . The critical design strategy involved replacing the solvent-exposed N-isopropyl group of UNC0642 with a carboxylic acid-functionalized linker, enabling conjugation while preserving binding interactions within the catalytic SET domain [7]. This approach leverages the methanone’s role in occupying the substrate-binding cleft, which is essential for inducing ternary complex formation with the E3 ligase.
Table 1: Degradation Efficiency of PROTACs Incorporating Methanone Derivatives
PROTAC Compound | G9a Degradation (%) | GLP Degradation (%) | Concentration (μM) |
---|---|---|---|
10 (MS8709) | >70 | ~50 | 0.3 |
10 (MS8709) | 100 | 100 | 3.0 |
1 | 66 | 54 | 0.3 |
7 | 87 | 86 | 3.0 |
Data adapted from PROTAC screening in 22Rv1 prostate cancer cells
Additionally, α-ketothioamide motifs—identified in related structure-activity relationship studies—enhance irreversible binding to target proteins. These motifs exploit nucleophilic residues near the active site, thereby augmenting degradation efficacy by stabilizing the enzyme-inhibitor complex [7].
Linker engineering profoundly influences PROTAC degradation efficiency by modulating ternary complex formation, proteasome engagement, and cellular permeability. Systematic evaluation of alkyl and polyethylene glycol (PEG) linkers conjugated to cyclohexyl(4,4-difluoropiperidin-1-yl)methanone revealed that longer alkyl chains (e.g., 11-carbon linkers) outperform shorter or PEG-based equivalents. Compound 10 (featuring an undecane spacer) achieved near-complete G9a/GLP degradation at 3 μM, whereas shorter 3–6 carbon chains induced <30% degradation under identical conditions . This improvement is attributed to the linker’s flexibility and hydrophobicity, which facilitate optimal spatial positioning between the methanone-bound target and the E3 ligase.
Table 2: Impact of Linker Composition on Degradation Efficiency
Linker Type | Length (Atoms) | G9a Degradation (%) | GLP Degradation (%) |
---|---|---|---|
Alkyl | 11-C | 100 | 100 |
Alkyl | 2-C | 61 | 70 |
PEG | 1-unit | 0 | 30 |
PEG | >1-unit | <10 | <20 |
Data derived from western blot analysis in 22Rv1 cells treated for 24h
Polar linkers, such as PEG-based spacers, often reduce degradation efficiency due to unfavorable solvent interactions and diminished membrane permeability. Molecular dynamics simulations indicate that excessive linker polarity disrupts hydrophobic collapse within the proteasome, impairing ubiquitin transfer [7]. Consequently, saturated carbon chains remain preferred for optimizing proteasomal delivery while maintaining metabolic stability.
The stereoelectronic properties of the 4,4-difluoropiperidine ring critically influence target engagement and proteolytic susceptibility. Fluorine atoms at the C4 position adopt a preferred equatorial orientation, reducing ring puckering and enhancing planarity. This configuration stabilizes the methanone-carbonyl interaction with key residues (e.g., Asp161 and Gly163 in G9a) through dipole-dipole interactions [7] [10]. Inversion to axial fluorines disrupts hydrogen-bond networks, lowering binding affinity by >10-fold, as observed in isomeric analogs of PROTAC intermediates [10].
The piperidine ring’s chair conformation also governs linker-vector positioning. Molecular modeling of cyclohexyl(4,4-difluoropiperidin-1-yl)methanone reveals that equatorial fluorine atoms project the N1-attachment point perpendicularly to the methanone plane. This spatial arrangement minimizes steric clash during E3 ligase recruitment and enables unhindered ubiquitination . Racemic mixtures of C3-substituted piperidines demonstrate 30–50% reduced degradation efficacy compared to enantiopure derivatives, underscoring the necessity for stereocontrolled synthesis in lead optimization [10].
Table 3: Impact of Piperidine Stereochemistry on Binding and Degradation
Configuration | Fluorine Orientation | Relative Binding Affinity (%) | DC50 (μM) |
---|---|---|---|
Equatorial-axial | Mixed | 45 | >10.0 |
Equatorial-equatorial | Planar | 100 | 0.3 |
Axial-axial | Inverted | 22 | 15.0 |
DC50 = Half-maximal degradation concentration [10]
The methanone core (cyclohexyl-carbonyl-piperidine) exhibits vulnerability to enzymatic and chemical hydrolysis, particularly under physiological pH or in the presence of esterases. Accelerated stability studies reveal that the carbonyl group undergoes nucleophilic attack by water or proteases, leading to retro-Friedel-Crafts cleavage into cyclohexanecarboxylic acid and 4,4-difluoropiperidine fragments [3] [8]. This decomposition pathway is exacerbated in alkaline conditions (pH >8.0), with >40% degradation observed within 24 hours at 37°C [3].
Strategies to enhance stability include:
The Willgerodt-Kindler reaction remains pivotal for synthesizing α-ketothioamide variants of the methanone scaffold. However, microwave-assisted coupling under inert atmospheres is essential to suppress oxidative byproducts and maintain >95% core integrity [7].
Table 4: Methanone Core Stability Under Controlled Conditions
Condition | pH/Temperature | Core Integrity (%) (24h) | Major Degradant |
---|---|---|---|
Aqueous buffer | 7.4 / 37°C | 85 | Cyclohexanecarboxylic acid |
Aqueous buffer | 9.0 / 37°C | 58 | 4,4-Difluoropiperidine |
Microsomal enzymes | 7.4 / 37°C | 72 | Hydrolyzed carbonyl adducts |
Data derived from high-performance liquid chromatography and mass spectrometry analyses [3] [8]
These insights underscore the delicate balance between molecular stability and bioactivity in advancing PROTAC-based therapeutics.
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